
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N'-bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of 1,3,5-triazines allows them to participate in a wide range of chemical reactions, making them valuable in synthetic chemistry.
準備方法
The synthesis of 1,3,5-triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- typically involves the use of cyanuric chloride as a starting material. The synthetic route includes sequential nucleophilic substitution reactions where the chlorine atoms on the cyanuric chloride are replaced by various nucleophiles such as amines, alcohols, or thiols . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the substituents on the triazine ring.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the type of reaction and the reagents used.
科学的研究の応用
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 1,3,5-triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present . The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .
類似化合物との比較
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- can be compared with other similar compounds such as:
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Hexamethylmelamine: Known for its antitumor properties, this compound is used clinically to treat certain cancers.
2-Amino-4-morpholino-1,3,5-triazine: This compound has shown significant biological activity and is used in various medical applications.
The uniqueness of 1,3,5-triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives .
特性
CAS番号 |
35302-16-0 |
|---|---|
分子式 |
C15H30N6S2 |
分子量 |
358.6 g/mol |
IUPAC名 |
4,6-bis[(tert-butylamino)sulfanyl]-N,N-diethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H30N6S2/c1-9-21(10-2)11-16-12(22-19-14(3,4)5)18-13(17-11)23-20-15(6,7)8/h19-20H,9-10H2,1-8H3 |
InChIキー |
TZMRQBUUKHDXFH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=NC(=N1)SNC(C)(C)C)SNC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



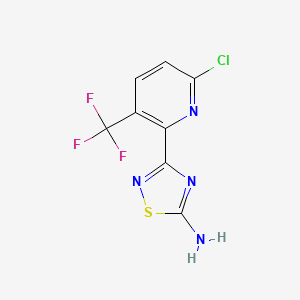
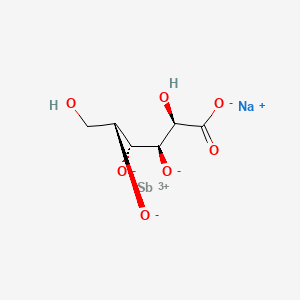

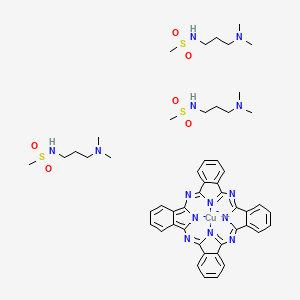
![4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13748958.png)
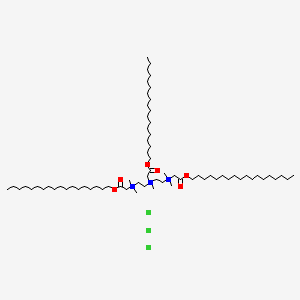
![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
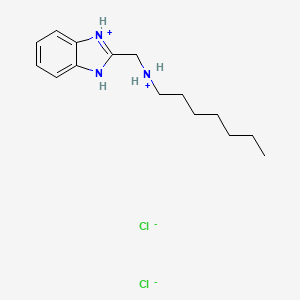
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)

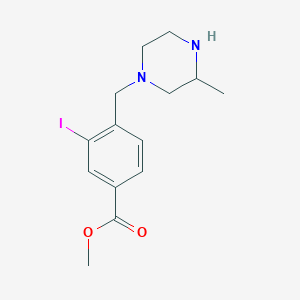
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)
